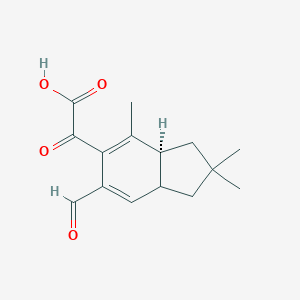
Clavicoronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clavicoronic acid is a natural product that is found in the fungus Penicillium claviforme. It is a secondary metabolite that has been of great interest to researchers due to its unique chemical structure and potential therapeutic applications. Clavicoronic acid has been shown to possess a range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Aplicaciones Científicas De Investigación
1. Inhibitor of Reverse Transcriptases
Clavicoronic acid, derived from Clavicorona pyxidata, is a novel inhibitor of RNA-directed DNA-polymerases. It acts as a noncompetitive inhibitor of avian myeloblastosis virus and Moloney murine leukemia virus reverse transcriptases. Notably, it does not affect permeabilized cells and isolated nucleic DNA- and RNA-synthesis. Additionally, it inhibits vesicular stomatitis virus multiplication in baby hamster kidney cells by interfering with the virus's RNA-directed RNA-polymerase, showing weak antimicrobial and no cytotoxic activities (Erkel, Anke, Giménez, & Steglich, 1992).
2. Biotransformation in Fungi
A study on the transformation of the protoilludane sesquiterpene tsugicoline A into asterpurane derivative and its microbiological reduction reveals the possibility of clavicoronic acid-like compounds being produced. This finding highlights the potential of fungal biotransformation processes in the creation of clavicoronic acid and similar compounds (Arnone, D. Gregorio, Nasini, & V. D. Pava, 1997).
Propiedades
Número CAS |
139748-98-4 |
|---|---|
Nombre del producto |
Clavicoronic acid |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-[(3aS)-6-formyl-2,2,4-trimethyl-1,3,3a,7a-tetrahydroinden-5-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C15H18O4/c1-8-11-6-15(2,3)5-9(11)4-10(7-16)12(8)13(17)14(18)19/h4,7,9,11H,5-6H2,1-3H3,(H,18,19)/t9?,11-/m1/s1 |
Clave InChI |
FUUQWZJSFLVSPA-HCCKASOXSA-N |
SMILES isomérico |
CC1=C(C(=CC2[C@@H]1CC(C2)(C)C)C=O)C(=O)C(=O)O |
SMILES |
CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O |
SMILES canónico |
CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O |
Sinónimos |
clavicoronic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



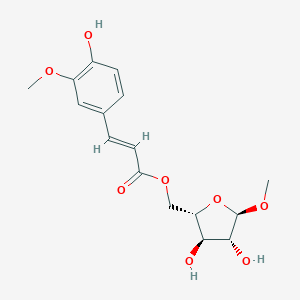
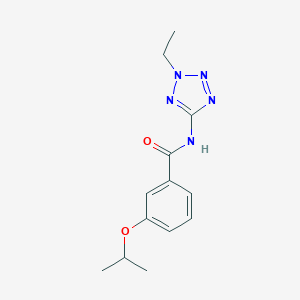
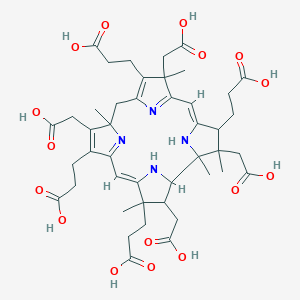
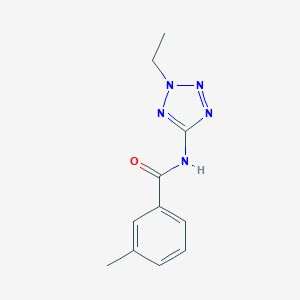
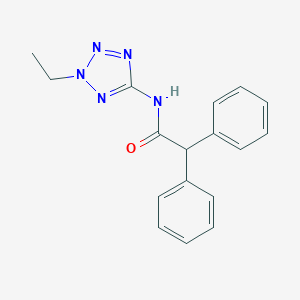
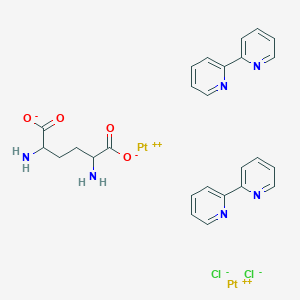
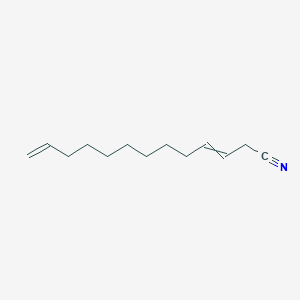
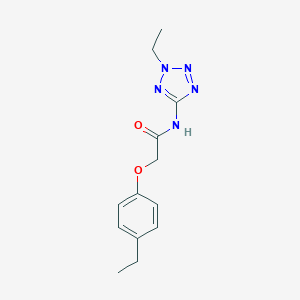
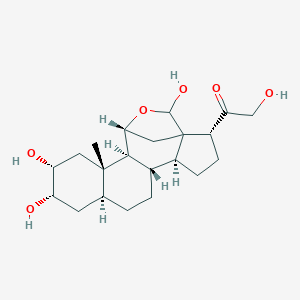
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
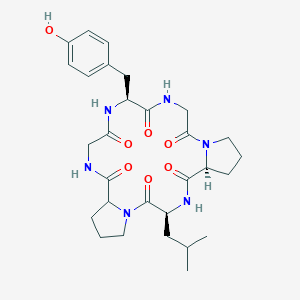
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)